Norverapamil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKQNCPKPOLASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67812-42-4 (mono-hydrochloride) | |
| Record name | Norverapamil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067018853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80873799 | |
| Record name | Norverapamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67018-85-3 | |
| Record name | Norverapamil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67018-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norverapamil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067018853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norverapamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(3,4-dimethoxyphenethyl)amino]-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORVERAPAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/957Z3K3R56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Norverapamil As a Key Metabolite in Pharmacological Research
Research has shown that norverapamil's plasma concentrations can be comparable to or even exceed those of the parent drug, verapamil (B1683045), especially with long-term administration. pnas.orgoup.com This makes understanding its specific activities essential for a complete picture of verapamil's action in the body. While it possesses calcium channel blocking activity, it is generally considered to be about 20% as potent as verapamil in this regard. oup.comontosight.ai However, its contribution to the therapeutic and pharmacokinetic profile of verapamil is significant. ontosight.ai The study of this compound kinetics has proven vital in understanding drug-drug interactions, for instance, in teasing out the mechanisms of interaction between verapamil and atorvastatin. nih.govtandfonline.com
Significance of Norverapamil in Preclinical and in Vitro Studies
A significant area of preclinical research on norverapamil revolves around its activity as an inhibitor of P-glycoprotein (P-gp). clinisciences.comresearchgate.net P-gp is an efflux pump that plays a major role in multidrug resistance in cancer cells and affects the absorption and distribution of many drugs. In vitro studies have demonstrated that this compound is a potent inhibitor of P-gp, in some cases even more so than verapamil (B1683045) itself. pnas.orgresearchgate.net This property is of great interest for its potential to reverse multidrug resistance and enhance the efficacy of other therapeutic agents.
Notably, research has explored this compound's effects in non-cardiovascular contexts. For example, studies have shown that this compound, much like verapamil, can inhibit efflux pumps in Mycobacterium tuberculosis, potentially increasing the effectiveness of anti-tuberculosis drugs. pnas.orgoup.com An important finding from these studies is that this compound retains this P-gp inhibitory function while having substantially reduced calcium channel blocking activity compared to verapamil. pnas.orgoup.comresearchgate.net This dissociation of effects makes this compound a valuable tool in preclinical models to study P-gp inhibition with less confounding cardiovascular impact.
Preclinical studies often utilize various in vitro models to characterize the properties of this compound. These include cell lines expressing P-glycoprotein to assess its inhibitory activity and Ussing chambers with rat intestinal segments to study its permeability and transport. researchgate.netnih.gov For example, one study using Ussing chambers found that the P-gp inhibitor GG918 significantly decreased the efflux ratio of this compound, confirming it as a P-gp substrate. nih.gov
Evolution of Research on Norverapamil Within Drug Metabolism Sciences
Preclinical Pharmacokinetic Profiles of this compound
The pharmacokinetic journey of this compound in preclinical settings reveals key insights into its absorption, distribution, and elimination pathways. These studies, often conducted in animal models, provide a foundation for understanding its behavior in more complex biological systems.
Following the administration of verapamil, this compound is formed through N-demethylation, primarily by CYP3A4 and CYP3A5 enzymes in the liver. Studies in animal models have indicated that this compound, like its parent drug, distributes into various tissues. In rats, after intraperitoneal injection of verapamil, the highest concentrations of both verapamil and this compound were observed in the liver, with significant amounts also found in the lung and kidney. The elimination of verapamil from these organs followed first-order kinetics, with the most rapid clearance occurring from the brain and liver nih.gov.
Animal studies have highlighted the tendency for both verapamil and this compound to accumulate in lung tissue. In dogs, after intravenous administration of verapamil to achieve sustained plasma concentrations, lung tissue contained nearly half of the total tissue verapamil. The kidney accounted for approximately 20%, and the liver for only 17%. These findings contrast with oral administration simulations, where liver, lung, and kidney showed the highest concentrations of both verapamil and this compound in rats nih.gov. Research also suggests that verapamil and this compound can concentrate in lung tissue at levels up to 40-fold higher than in blood, indicating potential for achieving potentiating concentrations in the primary site of tuberculosis pnas.orgmedrxiv.orgcam.ac.uk.
Table 3.1.3: Tissue Distribution of Verapamil and this compound in Animal Models
| Tissue | Relative Concentration (Rat, IP) | Relative Concentration (Dog, IV) |
| Liver | Highest | 17% |
| Lung | High | ~40-50% |
| Kidney | High | ~20% |
| Brain | Rapid elimination | Not found |
| Heart | Present | Not specified |
Note: Data are qualitative or represent approximate percentages based on available literature.
Plasma Protein Binding Characteristics and Enantioselectivity
The interaction of this compound with plasma proteins is a critical determinant of its free fraction available for pharmacological activity and elimination. This binding is also influenced by enantioselectivity, a phenomenon observed with the parent drug, verapamil.
Verapamil itself is extensively bound to plasma proteins, with R-verapamil showing 94% binding to serum albumin and 92% to alpha-1 acid glycoprotein (B1211001) (AGP), while S-verapamil exhibits 88% and 86% binding, respectively drugbank.com. Studies investigating the distribution of verapamil and this compound enantiomers into red blood cells (RBCs) in the presence of plasma revealed stereoselective binding. This stereoselectivity was observed in the free fractions in both human and rat plasma for both verapamil and this compound, with opposite stereoselectivity patterns between species (S > R in humans, R > S in rats) nih.gov. Alpha-1 acid glycoprotein (AGP) has been identified as a significant contributor to plasma protein binding variability for verapamil, with a strong correlation observed between AGP concentration and the verapamil binding ratio nih.gov.
Table 3.2.1: Plasma Protein Binding of Verapamil Enantiomers
| Protein Type | R-Verapamil Binding | S-Verapamil Binding |
| Serum Albumin | 94% | 88% |
| Alpha-1 Acid Glycoprotein (AGP) | 92% | 86% |
Physiologically Based Pharmacokinetic (PBPK) Modeling of this compound
PBPK models for this compound are designed to capture its complex pharmacokinetic profile, including its formation from Verapamil and its own elimination pathways. These models are instrumental in predicting how this compound's exposure might change under various physiological conditions or in the presence of other drugs.
Integration of Enantioselective Pharmacokinetics into Models
This compound, like its parent compound Verapamil, exists as enantiomers (R- and S-Norverapamil). The pharmacokinetic processes governing these enantiomers can differ significantly, a phenomenon known as enantioselective pharmacokinetics. PBPK models for this compound are built to incorporate these stereospecific differences to accurately represent its disposition mdpi.comnih.govmdpi.com.
The integration of enantioselective pharmacokinetics into PBPK models for this compound typically involves:
Enantioselective Metabolism: Recognizing that CYP3A4 is a primary enzyme involved in the metabolism of both Verapamil and this compound, models account for potential differences in the metabolic rates of R- and S-Norverapamil by this enzyme mdpi.comnih.govmdpi.com.
Enantioselective Plasma Protein Binding: Differences in how R- and S-Norverapamil bind to plasma proteins can influence their free concentrations and, consequently, their distribution and elimination. PBPK models incorporate these enantioselective binding characteristics mdpi.comnih.govmdpi.comresearchgate.net.
Enantioselective Transport: While P-glycoprotein (Pgp) transport of this compound is generally considered non-stereospecific, PBPK models can be built to include such processes if evidence suggests otherwise or if it's relevant for specific interactions mdpi.comnih.gov.
Mechanism-Based Inactivation: Models can also describe the auto-inhibitory and drug-drug interaction (DDI) potential by incorporating mechanism-based inactivation of CYP3A4 by both Verapamil and this compound enantiomers, based on in vitro data mdpi.comnih.govmdpi.com. The relative potency of inactivation can vary between enantiomers, with S-Norverapamil and S-Verapamil showing greater potency than their R-counterparts mdpi.com.
A comprehensive PBPK model developed for Verapamil and this compound explicitly represents the R- and S-enantiomers of both compounds. This model integrates enantioselective plasma protein binding and enantioselective metabolism by CYP3A4, alongside non-stereospecific Pgp transport and passive glomerular filtration mdpi.comnih.govmdpi.comresearchgate.netgithub.com.
Model Building and Evaluation Methodologies
The construction and validation of PBPK models for this compound follow established methodologies to ensure their predictive accuracy and reliability. These models are typically developed using specialized software that allows for the integration of physiological and compound-specific data.
Model Building:
Software Platforms: Tools such as PK-Sim® and MoBi® are commonly employed for building PBPK models, facilitating the integration of various ADME processes github.commdpi.commedsci.org. The Simcyp® simulator is another widely used platform for PBPK modeling and simulation, particularly for drug-drug interaction assessments medsci.orgmdpi.com.
Data Integration: Model building involves integrating a wide range of data, including physicochemical properties (e.g., pKa, LogP), in vitro data (e.g., metabolic rates, transporter kinetics, protein binding), and in vivo preclinical and clinical study data mdpi.comnih.govmedsci.org. For this compound, this includes data on its formation from Verapamil and its own metabolic and transport pathways mdpi.comnih.govresearchgate.netnih.gov.
Population Data: Models are often built to represent virtual populations, incorporating demographic and physiological data (age, sex, body weight, height) from specific populations or using default values when specific information is unavailable mdpi.commedsci.orgresearchgate.netfraunhofer.de.
Parameter Optimization: Model input parameters that cannot be directly obtained from literature may be optimized by fitting model simulations to observed data from training datasets mdpi.comresearchgate.net.
Model Evaluation:
The performance of PBPK models is rigorously evaluated using several methodologies to confirm their ability to accurately predict pharmacokinetic behavior and drug interactions.
Goodness-of-Fit Plots: Predicted plasma concentration-time profiles are visually compared against observed data from clinical studies. This includes comparing predicted versus observed area under the curve (AUC) and maximum plasma concentration (Cmax) values mdpi.comfraunhofer.de.
Quantitative Performance Measures: Metrics such as the mean relative deviation (MRD) between predicted and observed values are calculated to quantify model accuracy mdpi.comfraunhofer.de. For instance, in a study evaluating Verapamil and this compound, 21 out of 22 predicted drug-drug interaction AUC or Ctrough ratios fell within a 1.5-fold range of the observed values, demonstrating good predictive performance nih.gov.
Prediction of Drug-Drug Interactions (DDIs): A key evaluation step involves predicting known DDIs. Models are used to simulate interactions with victim drugs (e.g., midazolam, digoxin) and perpetrator drugs (e.g., rifampicin, cimetidine) and compare these predictions to clinical observations mdpi.comnih.govmdpi.comnih.gov. The model's ability to capture the impact of CYP3A4 inhibition and Pgp inhibition by this compound on other drugs is a critical validation point mdpi.comnih.govnih.gov.
Cross-Validation: Models may be further validated by predicting pharmacokinetics in different populations (e.g., Japanese vs. Western) or using different datasets than those used for initial model building medsci.org.
Availability: Well-built and qualified PBPK models, such as the one developed for Verapamil and this compound, are often made available in open repositories to support broader research and development efforts nih.govgithub.comfraunhofer.de.
Data Table: Key Processes Incorporated in a Verapamil/Norverapamil PBPK Model
| Pharmacokinetic Process | Enantioselectivity | Primary Enzyme/Transporter | Notes |
| Plasma Protein Binding | Yes | Albumin, Alpha-1-acid glycoprotein | Different binding affinities for R- and S-enantiomers can affect free drug concentrations. mdpi.comnih.govmdpi.comresearchgate.net |
| Metabolism | Yes | CYP3A4 | Enantioselective metabolism by CYP3A4 is a key feature, influencing the clearance of R- and S-Norverapamil. mdpi.comnih.govmdpi.com |
| Transport | No (generally) | P-glycoprotein (Pgp) | Pgp-mediated transport is generally considered non-stereospecific for this compound. mdpi.comnih.gov |
| Mechanism-Based Inactivation (CYP3A4) | Yes | CYP3A4 | Both Verapamil and this compound enantiomers can inactivate CYP3A4; S-Norverapamil and S-Verapamil show higher inactivation potency. mdpi.comnih.govmdpi.com |
| Glomerular Filtration | No | N/A | Passive filtration is considered a non-stereospecific elimination pathway. mdpi.comnih.gov |
Advanced Analytical and Bioanalytical Methodologies for Norverapamil
Chromatographic Techniques for Detection and Quantification
Chromatographic methods form the cornerstone of Norverapamil analysis, enabling its separation from the parent drug, Verapamil (B1683045), other metabolites, and endogenous components in complex biological samples.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the simultaneous determination of Verapamil and this compound. The versatility of HPLC allows for the use of different stationary phases and mobile phase compositions to achieve optimal separation, coupled with various detectors for quantification.
HPLC systems equipped with an ultraviolet (UV) detector offer a reliable method for the quantification of this compound. In one such method, this compound and its parent compound were extracted from biological samples and separated on a reversed-phase column. The detection was carried out at a wavelength of 210 nm. nih.gov This method demonstrated good performance with a detection limit below 5 ng/ml for both compounds and an average coefficient of variation of about 3% over a concentration range of 1-1000 ng/ml. nih.gov Another approach utilized UV detection at 200 nm for the simultaneous quantitation of several antiarrhythmic drugs, including Verapamil, suggesting its applicability for its metabolite this compound.
Table 1: HPLC-UV Method Parameters for this compound Analysis
| Parameter | Details | Reference |
| Column | Reversed-phase | nih.gov |
| Mobile Phase | n-hexane-isobutyl alcohol | nih.gov |
| Detection Wavelength | 210 nm | nih.gov |
| Detection Limit | < 5 ng/ml | nih.gov |
| Concentration Range | 1-1000 ng/ml | nih.gov |
The native fluorescence of this compound allows for highly sensitive and selective quantification using HPLC with a fluorescence detector (FLD). A fully automated method involving solid-phase extraction (SPE) coupled with reversed-phase HPLC and fluorescence detection has been described for the simultaneous determination of Verapamil and this compound in plasma. tandfonline.com Another study reported a limit of determination for this compound at 1.001 ng/ml, which corresponds to 0.4 ng/ml in plasma. researchgate.net A separate automated HPLC method using on-line dialysis for sample preparation reported a limit of quantification of 5 ng/ml for this compound, with linearity in the concentration range of 5 to 500 ng/ml. nih.gov The excitation and emission wavelengths are key parameters in this technique; one method utilized an excitation wavelength of 203 nm and an emission wavelength of 320 nm. nih.gov
Table 2: HPLC-FLD Method Parameters for this compound Analysis
| Parameter | Details | Reference |
| Sample Preparation | Automated Solid-Phase Extraction (SPE) | tandfonline.com |
| Detection | Fluorometric | tandfonline.comnih.gov |
| Limit of Quantification | 0.4 ng/ml (in plasma) | researchgate.net |
| Linear Range | 5 - 500 ng/ml | nih.gov |
| Excitation Wavelength | 203 nm | nih.gov |
| Emission Wavelength | 320 nm | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for the identification and determination of this compound, particularly in postmortem specimens. nih.govoup.com In one instance, the metabolite was observed in liver and kidney extractions and identified by GC-MS. nih.gov A comparative study of HPLC and GC-MS for the determination of Verapamil and this compound in plasma found that the results from both methods agreed well, with a correlation coefficient of 0.99. nih.govsigmaaldrich.com The detection limit for this GC-MS method was reported to be 1 µg/L. nih.govsigmaaldrich.com The mass spectrometer identifies compounds based on their mass-to-charge ratio, and for this compound, a key fragment ion is observed at m/e 289, resulting from N-demethylation, which distinguishes it from Verapamil's major fragment at m/e 303. oup.com
Table 3: GC-MS Method Parameters for this compound Analysis
| Parameter | Details | Reference |
| Application | Identification in postmortem tissue | nih.govoup.com |
| Detection Limit | 1 µg/L | nih.govsigmaaldrich.com |
| Key Fragment Ion (m/e) | 289 | oup.com |
| Correlation with HPLC | r = 0.99 | nih.govsigmaaldrich.com |
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents a powerful and highly sensitive technique for the quantification of this compound in biological matrices like human plasma. nih.govnih.gov This method offers excellent selectivity by monitoring specific precursor-to-product ion transitions. LC-MS/MS has been successfully applied to the simultaneous quantification of the (R)- and (S)-enantiomers of both Verapamil and this compound. nih.gov One such method was validated over a concentration range of 1.0-250.0 ng/mL for all four analytes. nih.gov Another stereoselective bioanalytical method using liquid chromatography-electrospray-tandem mass spectrometry (LC-ESI-MS/MS) could quantify this compound enantiomers at levels down to 60 pg per 500 µl plasma sample. nih.gov
Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a scan mode in tandem mass spectrometry that provides exceptional sensitivity and selectivity. wikipedia.orgcuni.cz In this mode, the first mass spectrometer selects a specific precursor ion (e.g., the molecular ion of this compound), which is then fragmented in a collision cell. The second mass spectrometer is set to detect only a specific fragment ion. wikipedia.org This process significantly reduces background noise and chemical interference. A method for the simultaneous quantification of Verapamil and this compound enantiomers in human plasma utilized LC-ESI-MS/MS in the SRM mode. nih.gov Even with chromatographic co-elution, the mass spectrometer could selectively detect the enantiomers of this compound from those of Verapamil due to their different molecular masses. nih.gov This high sensitivity and specificity make SRM the preferred mode for bioanalytical studies requiring low detection limits.
Table 4: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Details | Reference |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.gov |
| Ionization | Electrospray Ionization (ESI) | nih.gov |
| Scan Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | nih.govwikipedia.org |
| Application | Simultaneous enantiomeric quantification of Verapamil and this compound | nih.gov |
| Validated Range | 1.0 - 250.0 ng/mL | nih.gov |
| Quantification Limit | 60 pg / 500 µl plasma for enantiomers | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem Mass Spectrometry (LC-ESI-MS/MS)
Chiral Separation Methodologies
The separation of this compound's enantiomers is a significant analytical challenge addressed by specialized chiral stationary phases in High-Performance Liquid Chromatography (HPLC) and by chiral selectors in Capillary Electrophoresis (CE).
The direct enantiomeric separation of this compound is most commonly achieved using chiral stationary phases (CSPs) in HPLC. Polysaccharide-based and protein-based columns are predominantly used due to their broad applicability and high enantioselectivity.
Chiralcel OD-RH : This reversed-phase cellulose-based column (cellulose tris(3,5-dimethylphenylcarbamate)) has been successfully employed for the simultaneous separation of Verapamil and this compound enantiomers. A liquid chromatography–tandem mass spectrometry (LC-MS/MS) method utilized a Chiralcel OD-RH column (150 x 4.6 mm, 5 µm) to achieve baseline separation. oup.com The resolution factors for (R)- and (S)-Norverapamil were 1.9. oup.com Another study also reported using a Chiralcel OD-R column for the stereospecific determination of Verapamil and this compound enantiomers in urine. oup.com
Chiral-AGP : This protein-based CSP, utilizing α1-acid glycoprotein (B1211001), is effective for the enantiomeric separation of a wide range of compounds, including this compound. mdpi.comhplc.eu Studies have shown that a high buffer pH enhances enantioselectivity on this column. nih.gov However, a challenge with Chiral-AGP is the potential interference between Verapamil and this compound peaks. To overcome this, one approach involves the acetylation of this compound prior to analysis to avoid peak overlap with Verapamil. mdpi.comnih.gov
Chiralpak AD : As an amylose-based CSP (amylose tris-3,5-dimethylphenylcarbamate), Chiralpak AD allows for the simultaneous determination of Verapamil and this compound enantiomers without the need for prior derivatization. mdpi.comnih.gov This column has been used in both normal-phase and reversed-phase modes for the chiral separation of this compound and its parent compound. mdpi.comnih.govresearchgate.net
Cyclofructan-based : A novel approach has utilized a core-shell isopropyl carbamate cyclofructan 6 chiral stationary phase for the high-efficiency separation of Verapamil enantiomers, suggesting its potential applicability for this compound as well. nih.govmdpi.com This type of column offers the advantage of faster analysis times compared to traditional fully porous particle columns. nih.gov
Table 1: Chiral HPLC Stationary Phases for this compound Separation
| Stationary Phase | Base Material | Key Findings | Reference |
|---|---|---|---|
| Chiralcel OD-RH | Cellulose derivative | Achieved resolution factor of 1.9 for this compound enantiomers. oup.com | oup.com |
| Chiral-AGP | α1-acid glycoprotein | High buffer pH favors enantioselectivity. nih.gov May require derivatization of this compound to prevent peak overlap with Verapamil. nih.gov | nih.govnih.gov |
| Chiralpak AD | Amylose derivative | Allows simultaneous analysis of Verapamil and this compound enantiomers without derivatization. mdpi.comnih.gov | mdpi.comnih.gov |
| Cyclofructan-based (LarihcShell-P) | Isopropyl carbamate cyclofructan 6 | Provides high efficiency and shorter analysis times (e.g., 3.5 min for Verapamil). nih.gov | nih.govmdpi.com |
Chiral Capillary Electrophoresis (CE) presents a powerful alternative to HPLC for the enantioseparation of this compound. This technique offers high separation efficiency and low consumption of reagents. The separation is achieved by adding a chiral selector to the background electrolyte.
Several studies have demonstrated the simultaneous determination of Verapamil and this compound enantiomers in human plasma using CE. nih.gov Cyclodextrins are the most commonly used chiral selectors for this purpose. One method found that among various cyclodextrins tested, only trimethyl-beta-cyclodextrin was able to resolve all four enantiomers (R/S-Verapamil and R/S-Norverapamil). nih.gov The analysis was completed in under 10 minutes, with a limit of quantification of 2.5 ng/ml. nih.gov Another study utilized carboxymethyl-β-cyclodextrin (CM-β-CD) as a chiral selector for the enantiomeric analysis of verapamil and its metabolites. nih.gov
Table 2: Chiral Capillary Electrophoresis for this compound Separation
| Chiral Selector | Matrix | Key Findings | Reference |
|---|---|---|---|
| Trimethyl-beta-cyclodextrin | Human Plasma | Resolved all four enantiomers of Verapamil and this compound in less than 10 minutes. nih.gov | nih.gov |
| Carboxymethyl-β-cyclodextrin (CM-β-CD) | Serum | Used for the enantiomeric analysis of Verapamil and its metabolites. | nih.gov |
The successful chiral separation of this compound is highly dependent on the optimization of chromatographic conditions, including the mobile phase composition, column temperature, and pH.
Mobile Phase Composition : The choice of organic modifier and its concentration is critical. For instance, with a Chiral-AGP column, a high concentration of acetonitrile in the mobile phase was found to decrease enantioselectivity. nih.gov In a method using a Chiralcel OD-RH column, the mobile phase consisted of 0.05% trifluoroacetic acid (TFA) in a water–acetonitrile mixture (70:30, v/v). oup.com For cyclofructan-based columns, a polar organic mobile phase composed of acetonitrile, methanol, trifluoroacetic acid, and triethylamine has been shown to be effective. mdpi.com
pH : The pH of the mobile phase buffer is a crucial parameter, especially for protein-based CSPs like Chiral-AGP. A high buffer pH was found to favor the enantioselectivity for both Verapamil and this compound. nih.gov This is because pH affects the ionic interactions between the analyte and the chiral stationary phase, which is a key mechanism for retention and chiral recognition on this type of column. hplc.eu
Sample Preparation Techniques
Effective sample preparation is essential to remove interfering substances from biological matrices like plasma and urine, thereby ensuring the accuracy and robustness of the analytical method for this compound determination. The most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
LLE is a conventional and widely used method for the extraction of this compound from biological samples. The technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.
A typical LLE procedure for this compound involves basifying the plasma sample (e.g., with a phosphate buffer to pH 9.0) and then extracting with an organic solvent mixture, such as cyclohexane-dichloromethane or n-hexane-isobutyl alcohol. nih.govnih.gov Following extraction, a back-extraction into an acidic aqueous solution is often performed to further purify the sample before injection into the HPLC system. nih.gov LLE has been shown to provide good recoveries, with one study reporting an absolute recovery of approximately 84% for this compound. nih.gov While it can be simpler to develop and requires less expensive equipment than automated SPE, it can be more labor-intensive. nih.govresearcher.life
SPE is a more modern and often automated technique for sample cleanup that offers high selectivity and recovery. nih.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of an appropriate solvent.
Various SPE sorbents have been used for this compound extraction, including C2 silica, mixed-mode sorbents (combining reversed-phase and cation exchange), and polymeric phases like Oasis HLB. researcher.lifenih.govcore.ac.uk SPE methods generally yield high recoveries, often around 95% or greater. nih.govcore.ac.uk This technique is particularly advantageous for its potential for automation, which improves precision and throughput, and it often provides cleaner extracts, leading to better detectability compared to LLE. nih.govnih.gov
Table 3: Comparison of Sample Preparation Techniques for this compound
| Technique | Procedure | Advantages | Disadvantages | Recovery Rate | Reference |
|---|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between aqueous sample and immiscible organic solvent. | Simpler to develop, less expensive equipment. | More labor-intensive, can be less clean than SPE. | ~84% | nih.gov |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted. | High recovery, cleaner extracts, can be automated, better precision. | More expensive, requires method development for sorbent selection. | ~95% or higher | nih.govcore.ac.uk |
Method Validation Parameters
The validation of analytical methods is crucial to ensure the reliability and accuracy of results obtained in bioanalytical studies of this compound. This process involves the evaluation of several key parameters that collectively demonstrate the method's suitability for its intended purpose. These parameters include the limit of detection and quantification, linearity, accuracy, precision, and extraction recovery.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in method validation, defining the lowest concentrations of this compound that can be reliably detected and quantified, respectively nih.govddtjournal.netjuniperpublishers.com. The LOD is the smallest amount of analyte that can be distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy nih.govjuniperpublishers.comyoutube.com.
Various analytical techniques have established different LODs and LOQs for this compound in biological matrices, primarily human plasma. For instance, a high-performance liquid chromatography (HPLC) method coupled with fluorescence detection established a lower detectable limit for this compound at 0.35 ng/mL brieflands.com. Another HPLC-fluorescence method reported an LOD of 0.030 ng/mL and an LOQ of 0.4 ng/mL in plasma researchgate.net. A separate HPLC method with ultraviolet (UV) detection determined the detection limit to be below 5 ng/ml nih.gov. Using a more advanced technique, liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS-MS), the LOQ for this compound's enantiomers was established at 1.0 ng/mL nih.gov.
| Analytical Method | Matrix | LOD | LOQ | Source |
|---|---|---|---|---|
| HPLC with Fluorescence Detection | Human Plasma | - | 5 ng/mL | nih.gov |
| HPLC with UV Detection | Biological Samples | < 5 ng/mL | - | nih.gov |
| HPLC with Fluorescence Detection | Human Plasma | 0.030 ng/mL | 0.4 ng/mL | researchgate.net |
| LC-ESI-MS-MS | Human Plasma | - | 1.0 ng/mL | nih.gov |
| HPLC with Fluorescence Detection | Plasma | 0.35 ng/mL | - | brieflands.com |
Linearity and Calibration Curve Range
Linearity demonstrates the direct proportionality between the concentration of this compound and the analytical signal over a defined range nih.gov. This is established through a calibration curve. The range of this curve is critical as it defines the concentrations within which the method is accurate and precise.
For the analysis of this compound, different methods have validated distinct linear ranges. An automated HPLC method with fluorometric detection demonstrated linearity for this compound in the concentration range of 5 to 500 ng/ml, with a high correlation coefficient (r²) of 0.9996 nih.gov. Another study using HPLC with fluorescence detection validated a range of 10 to 200 ng/mL, also with a correlation coefficient (r) of 0.9996 or better brieflands.com. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the enantiomers of this compound was validated over a concentration range of 1.0 to 250.0 ng/mL nih.gov.
| Analytical Method | Matrix | Calibration Curve Range | Correlation Coefficient (r or r²) | Source |
|---|---|---|---|---|
| HPLC with Fluorometric Detection | Human Plasma | 5 - 500 ng/mL | r² = 0.9996 | nih.gov |
| HPLC-UV | Biological Samples | 1 - 1000 ng/mL | - | nih.gov |
| LC-ESI-MS-MS | Human Plasma | 1.0 - 250.0 ng/mL | - | nih.gov |
| HPLC with Fluorescence Detection | Plasma | 10 - 200 ng/mL | r ≥ 0.9996 | brieflands.com |
Accuracy, Precision, and Reproducibility
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same sample japsonline.com. Reproducibility assesses the precision of the method under different conditions (e.g., different days, analysts, or laboratories). These parameters are typically expressed as a percentage of relative error (%RE) for accuracy and as a percentage of the coefficient of variation (%CV) or relative standard deviation (%RSD) for precision japsonline.commdpi.com.
Validation studies for this compound quantification have reported high levels of accuracy and precision. For an HPLC method with fluorometric detection, the intra-day and inter-day reproducibilities at a concentration of 100 ng/ml were 1.7% and 5.1%, respectively nih.gov. Another HPLC method showed that the coefficients of variation for intra-day and inter-day reproducibility were below 4.00% and 8.5%, respectively brieflands.com. An HPLC-UV method reported an average coefficient of variation of about 3% across the entire concentration range nih.gov. Generally, for bioanalytical methods, the precision around the mean value should not exceed 15% CV, except for the LOQ, where it should not exceed 20% CV japsonline.com.
| Analytical Method | Parameter | Concentration | Value (%CV or %RSD) | Source |
|---|---|---|---|---|
| HPLC with Fluorometric Detection | Intra-day Reproducibility | 100 ng/mL | 1.7% | nih.gov |
| Inter-day Reproducibility | 100 ng/mL | 5.1% | ||
| HPLC-UV | Average Coefficient of Variation | 1 - 1000 ng/mL | ~3% | nih.gov |
| HPLC with Fluorescence Detection | Intra-day Reproducibility | 25, 50, 100, 150 ng/mL | < 4.00% | brieflands.com |
| Inter-day Reproducibility | 25, 50, 100, 150 ng/mL | < 8.5% |
Extraction Recovery
Extraction recovery is a measure of the efficiency of the sample preparation process, indicating the percentage of the analyte of interest that is successfully extracted from the biological matrix. A high and consistent recovery is essential for ensuring the accuracy and sensitivity of the bioanalytical method.
Different extraction techniques have been employed for this compound, yielding varying recovery rates. On-line dialysis coupled with HPLC resulted in recoveries of approximately 75% from plasma nih.gov. A liquid-liquid extraction (LLE) procedure using a mixture of n-hexane and isobutyl alcohol achieved recoveries close to 80% nih.gov. Another study reported a higher LLE recovery of around 84% nih.gov. An optimized HPLC method following a fast extraction protocol showed an extraction recovery of 89.58% for this compound researchgate.net. The use of solid-phase extraction (SPE) has also proven effective, with one method reporting recoveries greater than 90% nih.gov. Furthermore, an LC-ESI-MS-MS method utilizing liquid-liquid extraction demonstrated an absolute recovery for this compound enantiomers ranging from 91.1% to 108.1% nih.gov.
| Extraction Method | Matrix | Recovery Rate (%) | Source |
|---|---|---|---|
| On-line Dialysis | Plasma | ~75% | nih.gov |
| Liquid-Liquid Extraction (n-hexane-isobutyl alcohol) | Biological Samples | ~80% | nih.gov |
| Fast Extraction Protocol | Human Plasma | 89.58% | researchgate.net |
| Liquid-Liquid Extraction | Human Plasma | 91.1% - 108.1% | nih.gov |
| Solid-Phase Extraction (SPE) | Plasma | > 90% | nih.gov |
| Automated Liquid-Solid Extraction (LSE) | Plasma | ~95% | nih.gov |
Molecular Interactions and Transporter Mechanisms
Interactions with Cytochrome P450 Enzymes as Inhibitor/Inactivator
Norverapamil is recognized as a potent mechanism-based inhibitor of cytochrome P450 enzymes, particularly CYP3A4. This inhibitory action stems from its ability to irreversibly inactivate the enzyme, thereby reducing its metabolic capacity.
This compound, along with its parent compound verapamil (B1683045) and its enantiomers, engages in time- and concentration-dependent inhibition of CYP3A enzymes researchgate.netebi.ac.uknih.govresearchgate.netresearchgate.netnih.gov. This process is characterized as mechanism-based inactivation, where this compound or its reactive metabolites covalently bind to CYP3A4, leading to irreversible loss of enzymatic activity researchgate.net. This inactivation depletes the functional CYP3A4 pool until new enzyme synthesis occurs. Studies have confirmed that the formation of metabolic intermediate complexes (MICs) with CYP3A is the underlying mechanism for this inactivation researchgate.netebi.ac.uknih.gov. This compound has also been identified as a compound that can form MICs with CYP3A4, with specific structural features, including hydrophobic regions and a hydrogen bond acceptor, being important for this interaction nih.gov.
Interactions with Efflux Transporter Proteins
Non-competitive Inhibition of P-gp by this compound Enantiomers
P-glycoprotein (P-gp), also known as ABCB1 or MDR1, is an ATP-dependent efflux pump that plays a crucial role in drug disposition and multidrug resistance by extruding xenobiotic compounds from cells medchemexpress.com. This compound, along with its parent compound verapamil, has been identified as an inhibitor of P-gp github.comresearchgate.netnih.govnih.gov. Studies indicate that both verapamil and this compound enantiomers act as non-competitive inhibitors of P-gp github.comresearchgate.netnih.gov. Research has demonstrated that this compound inhibits P-glycoprotein-mediated digoxin (B3395198) transport with an IC50 value of 0.3 µM nih.govresearchgate.net. Furthermore, this compound exhibits comparable inhibitory potency to verapamil in this regard and is considered less cardiotoxic than the parent compound cdnsciencepub.comcdnsciencepub.com. This inhibitory action suggests this compound's potential influence on the pharmacokinetics and cellular accumulation of P-gp substrates nih.gov.
| Target Enzyme/Transporter | Inhibitor | Substrate (for inhibition assay) | IC50 Value | Reference(s) |
| P-glycoprotein (P-gp) | This compound | Digoxin | 0.3 µM | nih.govresearchgate.net |
Inhibition of Bacterial Efflux Pumps (e.g., MmpS5L5 in Mycobacterium tuberculosis)
This compound has been shown to inhibit bacterial efflux pumps, specifically the MmpS5L5 efflux pump in Mycobacterium tuberculosis (M.tb) researchgate.netcam.ac.ukexlibrisgroup.comlarvol.compnas.orgresearchgate.netbiorxiv.org. This inhibition is significant as MmpS5L5 is implicated in the resistance of M.tb to various antitubercular drugs, including bedaquiline (B32110) researchgate.netpnas.org. This compound, like verapamil, demonstrates equal potency in reducing resistance mediated by MmpS5L5 substrates researchgate.netexlibrisgroup.comlarvol.compnas.orgresearchgate.netbiorxiv.org. This activity suggests that this compound can potentiate the efficacy of antitubercular agents and potentially prevent the emergence of drug resistance in M. tuberculosis researchgate.netpnas.org. The inhibition of these bacterial efflux pumps by this compound is linked to its known P-gp inhibitory activity researchgate.netpnas.org.
Other Enzymatic Inhibitions
This compound also acts as an inhibitor for several other classes of enzymes, indicating a broader impact on metabolic pathways.
Aldehyde Oxidase (EC 1.2.3.1)
This compound is identified as an inhibitor of aldehyde oxidase (AO), a metabolizing enzyme primarily found in the liver ebi.ac.ukebi.ac.uk. Aldehyde oxidase catalyzes the oxidation of aldehydes to carboxylic acids and plays a role in the metabolism of various xenobiotics qmul.ac.ukgenome.jp. As an inhibitor, this compound could potentially influence the metabolic clearance of drugs that are substrates for this enzyme ebi.ac.uknih.gov.
Metalloendopeptidases (e.g., Meprin A, Anthrax Lethal Factor Endopeptidase)
Research has classified this compound as an inhibitor of specific metalloendopeptidases. It is recognized as an inhibitor of Meprin A (EC 3.4.24.18), a metalloprotease involved in inflammatory responses ebi.ac.ukebi.ac.ukhmdb.ca. Additionally, this compound is listed as an inhibitor of Anthrax Lethal Factor Endopeptidase (EC 3.4.24.83), an enzyme component of anthrax toxin that cleaves mitogen-activated protein kinase kinases ebi.ac.ukhmdb.caebi.ac.uk.
ATP-Dependent Hydrolases (e.g., Phospholipid-translocating ATPase, Xenobiotic-transporting ATPase)
This compound exhibits inhibitory activity against ATP-dependent hydrolases, which are involved in transmembrane transport. It is identified as an inhibitor of Phospholipid-translocating ATPase (EC 3.6.3.1), an enzyme that catalyzes the movement of phospholipids (B1166683) across membranes ebi.ac.ukhmdb.caebi.ac.ukhmdb.ca. Furthermore, this compound inhibits Xenobiotic-transporting ATPase (EC 3.6.3.44), a category that includes P-glycoprotein, underscoring its role in xenobiotic efflux ebi.ac.ukhmdb.cahmdb.caebi.ac.uk.
Preclinical Pharmacological Investigations and Research Applications
In Vitro Studies on Cellular Mechanisms
In vitro studies have been fundamental in elucidating the specific cellular and molecular targets of norverapamil, particularly concerning its interaction with ion channels and its influence on intracellular ion concentrations.
| Compound | Relative L-Type Calcium Channel Blocking Activity |
| Verapamil (B1683045) | 100% |
| This compound | ~20% |
This table illustrates the comparative L-type calcium channel blocking activity of this compound relative to its parent compound, Verapamil, based on available research data. nih.govresearchgate.net
As a calcium channel blocker, this compound directly modulates the influx of calcium ions through L-type calcium channels. ebi.ac.uk By inhibiting these channels, it reduces the flow of calcium into the cell, thereby affecting various calcium-dependent cellular processes. This mechanism is central to the cardiovascular effects of its parent drug, verapamil, which include vasodilation and slowed atrioventricular (AV) node conduction. drugbank.com While this compound's effect on intracellular calcium flux is less pronounced than verapamil's, it remains a key aspect of its pharmacological profile. ebi.ac.uk Research into its other applications, such as in antimicrobial therapy, has sought to decouple its efflux pump inhibition from its effects on host cell calcium modulation. nih.govoup.com
In Vitro Chemosensitization Research
A significant area of preclinical investigation for this compound has been its potential to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. oncotarget.comresearchgate.net
This compound has been identified as an inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for effluxing a wide range of chemotherapy drugs from cancer cells, thereby conferring resistance. clinisciences.comtargetmol.commdpi.com Studies have reported that this compound may be more effective than verapamil in reversing MDR, with the added benefit of lower cardiotoxicity due to its weaker calcium channel blocking activity. researchgate.net Research has shown that the resistance-modifying activity of verapamil is not stereospecific, a finding that extends to its metabolite, this compound. nih.gov The inhibition of P-gp by this compound increases the intracellular concentration and cytotoxicity of anticancer drugs. researchgate.net This mechanism has been explored in various cancer cell lines, including those resistant to agents like Adriamycin. nih.gov
| Research Area | Key Protein Target | Mechanism of Action | Potential Outcome |
| Chemosensitization | P-glycoprotein (P-gp) | Inhibition of drug efflux pump | Reversal of Multidrug Resistance (MDR) |
This table summarizes this compound's role in in vitro chemosensitization research. targetmol.comresearchgate.net
Antimicrobial Potentiation Studies
This compound has emerged as a compound of interest in the field of infectious diseases, particularly for its ability to enhance the efficacy of existing antimicrobial agents against challenging pathogens.
Extensive in vitro research has demonstrated that this compound can inhibit the growth of Mycobacterium tuberculosis (M.tb) within macrophages and reverse its phenotypic tolerance to antitubercular drugs. nih.govnih.govasm.org Studies using the human macrophage-like cell line THP-1 have shown that this compound is as effective as verapamil at inhibiting tolerance to frontline drugs like isoniazid (B1672263) and rifampicin. nih.govnih.govoup.com Furthermore, this compound potentiates the activity of bedaquiline (B32110) by inhibiting the MmpS5L5 efflux pump in M.tb. pnas.orgbiorxiv.orgcam.ac.uk This activity is significant because drug tolerance and efflux pumps are major barriers to shortening tuberculosis treatment. nih.govoup.com The finding that this compound retains this potent efflux pump inhibitory activity while having substantially less calcium channel blocking activity makes it a promising candidate for host-directed therapy, potentially offering a better tolerability profile than verapamil. nih.govnih.govbiorxiv.org Even at low concentrations (12.5 μM), this compound has shown inhibitory effects on intracellular M.tb. asm.org
| Pathogen | Host Cell Model | This compound Activity | Potentiated Drugs |
| Mycobacterium tuberculosis | THP-1 Macrophages | Inhibits intracellular growth, Reverses drug tolerance | Isoniazid, Rifampicin, Bedaquiline, Moxifloxacin |
This table outlines the key findings from antimicrobial potentiation studies of this compound against intracellular Mycobacterium tuberculosis. nih.govnih.govoup.com
This compound as a Probe Molecule in Enzyme Activity Assays
In the field of pharmacology and drug metabolism, specific chemical compounds are often used as "probes" to study the activity of metabolic enzymes. bellbrooklabs.com While verapamil is well-established as a probe substrate for the cytochrome P450 3A4 (CYP3A4) isozyme, this compound plays a crucial, albeit secondary, role in these assays. nih.govkuleuven.be
CYP3A4 is a major enzyme in the human liver responsible for the first-pass metabolism of a vast number of drugs. nih.govkuleuven.be Enzyme activity assays are performed to determine the rate of metabolism by this enzyme, which is critical for understanding potential drug-drug interactions. bellbrooklabs.com In these assays, verapamil is introduced as the substrate for CYP3A4. The enzyme metabolizes verapamil primarily through N-demethylation to form its major metabolite, this compound. nih.govkuleuven.be
Structure Activity Relationships Sar and Stereochemical Considerations
Enantiomeric Differences in Metabolic Rates and Pathways
The metabolism of norverapamil enantiomers is primarily mediated by cytochrome P450 (CYP) enzymes, with distinct isoforms showing stereoselective preferences. nih.govclinpgx.org Research has identified CYP3A4, CYP3A5, and CYP2C8 as the major enzymes responsible for the further metabolism of both R- and S-norverapamil. nih.govclinpgx.org
Studies using cDNA-expressed human CYP isoforms have elucidated specific metabolic pathways and their kinetics. A marked stereoselectivity is observed in the downstream metabolism of this compound; S-norverapamil is predominantly metabolized to the metabolite D-620, whereas R-norverapamil is primarily converted to PR-22. nih.gov
The enzymes CYP3A4 and CYP3A5 readily form the D-620 metabolite, demonstrating a clear preference for S-norverapamil, which is characterized by a lower Michaelis-Menten constant (Kₘ) and a higher maximum reaction velocity (Vₘₐₓ) compared to the R-enantiomer. nih.govclinpgx.org In contrast, CYP2C8 is capable of producing both D-620 and PR-22 from both enantiomers of this compound, but it also displays a stereoselective preference for the S-enantiomer. nih.govclinpgx.org
| CYP Isoform | This compound Enantiomer | Primary Metabolite | Kinetic Preference |
|---|---|---|---|
| CYP3A4 / CYP3A5 | S-Norverapamil | D-620 | Lower Kₘ, Higher Vₘₐₓ |
| CYP3A4 / CYP3A5 | R-Norverapamil | D-620 | Higher Kₘ, Lower Vₘₐₓ |
| CYP2C8 | S-Norverapamil | D-620, PR-22 | General preference for S-enantiomer |
| CYP2C8 | R-Norverapamil | D-620, PR-22 | - |
This table summarizes the stereoselective metabolism of this compound enantiomers by key cytochrome P450 enzymes based on available preclinical data. nih.govclinpgx.org
Stereoselective Binding to Enzymes and Transporters
The interaction of this compound enantiomers with plasma proteins and membrane transporters is also subject to stereoselectivity. Both enantiomers are extensively bound to plasma proteins. capes.gov.br In vitro studies have demonstrated enantioselective binding to plasma proteins, which in turn influences the distribution of the enantiomers into red blood cells (RBCs). nih.gov
Interestingly, the stereoselectivity of plasma protein binding for this compound is species-dependent, showing opposite preferences in humans and rats. nih.gov In human plasma, the free fraction of the S-enantiomer is greater than that of the R-enantiomer (S > R), whereas in rat plasma, the opposite is true (R > S). nih.gov This differential binding is considered the primary driver for the observed stereoselectivity in RBC distribution in the presence of plasma. nih.gov
Regarding membrane transporters, this compound is a substrate for P-glycoprotein (P-gp). However, unlike its metabolism and plasma protein binding, its transport via P-gp appears to be non-stereospecific. mdpi.comnih.gov
| Biological Component | Interaction | Stereoselectivity Details | Species |
|---|---|---|---|
| Plasma Proteins | Binding | S > R preference (higher free fraction of S-enantiomer) | Human |
| R > S preference (higher free fraction of R-enantiomer) | Rat | ||
| P-glycoprotein (P-gp) | Transport | Non-stereospecific | General (based on preclinical models) |
This table outlines the stereoselective interactions of this compound enantiomers with plasma proteins and the P-glycoprotein transporter. nih.govmdpi.com
Impact of Stereochemistry on Biochemical and Pharmacological Activity in Preclinical Models
This compound is an active metabolite of verapamil (B1683045), retaining a portion of its parent compound's pharmacological effects. mdpi.com Preclinical studies, primarily in dogs, indicate that this compound possesses approximately 20% of the vasodilating activity of verapamil. mdpi.com
The stereochemistry of this compound significantly influences its biological activity. In vitro studies using microsomal samples have highlighted differences between the enantiomers, with R(+)-norverapamil reported to be less cardiotoxic than the S(-)-enantiomer. nih.gov This suggests that the spatial orientation of the molecule is a critical determinant of its interaction with cardiac ion channels or related targets. This difference in cardiotoxicity could allow for the application of the R(+) enantiomer at higher concentrations in experimental models. nih.gov
| Compound/Enantiomer | Activity | Preclinical Model/System | Finding |
|---|---|---|---|
| This compound (Racemic) | Vasodilating Activity | Dog | Retains ~20% of the activity of verapamil. mdpi.com |
| R(+)-Norverapamil | Cardiotoxicity | In vitro | Less cardiotoxic than the S(-)-enantiomer. nih.gov |
| S(-)-Norverapamil | Cardiotoxicity | In vitro | More cardiotoxic than the R(+)-enantiomer. nih.gov |
This table summarizes key findings on the differential biochemical and pharmacological activities of this compound and its enantiomers from preclinical research.
Computational and Modeling Approaches in Norverapamil Research
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK models are mechanistic, whole-body models that integrate physiological and biochemical information with drug-specific parameters to simulate drug disposition in various tissues and organs over time. These models are instrumental in predicting drug-drug interactions (DDIs), understanding nonlinear pharmacokinetics, and extrapolating data across species and populations.
Prediction of Enzyme Inhibition and Drug-Drug Interactions (DDIs) in Preclinical Contexts
Norverapamil, a major active metabolite of Verapamil (B1683045), has been studied using PBPK modeling to predict its role in drug-drug interactions, particularly concerning its inhibitory effects on drug-metabolizing enzymes and transporters. PBPK models have been developed to represent both Verapamil and this compound, incorporating their enantioselective metabolism by Cytochrome P450 3A4 (CYP3A4) and their interactions with P-glycoprotein (Pgp) ( nih.gov, mdpi.com, researchgate.net).
This compound, along with Verapamil enantiomers, has been identified as a mechanism-based inactivator of CYP3A4 and a non-competitive inhibitor of Pgp ( nih.gov, mdpi.com, researchgate.net, researchgate.net). The potency of these compounds in inactivating CYP3A4 has been characterized, with an observed order of potency: S-norverapamil > S-verapamil > R-norverapamil > R-verapamil > D617 (N-desalkylverapamil) ( researchgate.net, researchgate.net). This information is critical for building predictive models of DDIs.
Table 1: CYP3A4 Inactivation Kinetic Parameters for this compound
| Compound | Kinact (min⁻¹) | KI (µM) |
|---|---|---|
| (+/-)-Norverapamil | 1.12 | 5.89 |
Source: researchgate.net
PBPK models incorporating these inactivation parameters have been used to simulate DDIs. For instance, models have predicted the impact of Verapamil (and by extension, its metabolites like this compound) on CYP3A4 substrates. A mechanism-based pharmacokinetic model predicted that oral administration of Verapamil could increase the area under the curve (AUC) of a CYP3A4 substrate by 1.6- to 2.2-fold when the substrate is completely eliminated by hepatic CYP3A4. For midazolam, a drug with significant intestinal metabolism (fraction metabolized, fm=0.9), the predicted increase in oral AUC ranged from 3.2- to 4.5-fold ( researchgate.net). These predictions align well with observed in vivo drug interaction data, validating the utility of these models in a preclinical context for assessing DDI potential ( nih.gov, mdpi.com, researchgate.net).
Mechanistic Description of Nonlinear Pharmacokinetics
Nonlinear pharmacokinetics, often arising from saturable metabolic enzymes or transporters, can be mechanistically described and predicted using PBPK modeling. Studies have applied PBPK modeling to unravel the dose-dependent metabolism and excretion of Verapamil and its metabolite, this compound, to understand the kinetics of this compound formation via N-demethylation ( nih.gov).
Research has identified nonlinearities in protein binding, N-demethylation, the formation of other metabolites, and biliary excretion of Verapamil. Specifically, the N-demethylation of Verapamil to this compound exhibited Michaelis-Menten kinetics, with estimated parameters of Vmax = 96.6 ± 33.4 nmol/min and Km = 10.4 ± 4.1 µM ( nih.gov). The hepatic clearance of preformed this compound was found to be high (11 ml/min), approximating the perfusate blood flow rate in rat liver preparations, suggesting a high extraction ratio for this compound ( nih.gov).
Table 2: Kinetic Parameters for Verapamil N-demethylation to this compound
| Process | Vmax (nmol/min) | Km (µM) |
|---|---|---|
| Verapamil → this compound (N-demethylation) | 96.6 ± 33.4 | 10.4 ± 4.1 |
Source: nih.gov
These findings highlight how PBPK models can mechanistically describe saturation phenomena, contributing to a deeper understanding of the nonlinear pharmacokinetic behavior observed for Verapamil and its metabolite, this compound.
Molecular Dynamics and Binding Site Analysis
Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecular systems, offering atomic-level insights into protein-ligand interactions, conformational changes, and binding mechanisms ( nih.gov, mdpi.com, dovepress.com). These simulations are crucial for structure-based drug design and understanding how molecules interact with their biological targets.
While specific MD simulation studies focused solely on this compound's interaction with its primary targets (e.g., L-type calcium channels) or metabolic enzymes are not detailed in the provided search results, the general methodologies are well-established and applicable. MD simulations can reveal protein flexibility, identify key binding residues, and predict binding affinities by analyzing the trajectory of molecular movements over time ( nih.gov, mdpi.com). Tools like FTMove assist in detecting and analyzing cryptic and allosteric binding sites by integrating MD simulations with probe mapping techniques, allowing for the analysis of multiple protein structures or clustered snapshots from simulations ( nih.gov).
The application of MD simulations to this compound would involve modeling its interaction with its target proteins to understand the structural basis of its activity or its interaction with enzymes like CYP3A4. Such analyses provide a dynamic perspective that complements static structural information, offering a more comprehensive understanding of molecular recognition and interaction ( nih.gov, dovepress.com).
In Silico Prediction of Metabolic Fate and Interactions
In silico methods are widely employed to predict the metabolic fate of drugs and their potential interactions with biological systems. These approaches leverage computational algorithms and databases to forecast metabolic pathways, identify potential metabolites, and assess interactions with enzymes and transporters.
This compound itself is a product of Verapamil's metabolism, primarily through N-demethylation by CYP3A4 ( nih.gov). Furthermore, this compound has been identified as an inhibitor of CYP3A4, contributing to potential drug-drug interactions ( researchgate.net). Computational tools, such as expert systems like META and Pathway Prediction System (PPS), utilize metabolic rules to predict enzymatic attack sites and the resulting chemical transformations ( nih.gov). Additionally, Quantitative Structure-Activity Relationship (QSAR) models, often combined with protein homology models, can provide insights into metabolic pathways and enzyme interactions ( nih.gov).
These in silico approaches enable researchers to anticipate how this compound might be further metabolized or how it might influence the metabolism of other co-administered drugs by interacting with metabolic enzymes like CYP3A4. This predictive capability is vital for prioritizing compounds and designing more effective and safer therapeutic strategies.
Compound List:
this compound
Verapamil
Midazolam
Rifampicin
Cimetidine
D617 (N-desalkylverapamil)
D620
Future Directions in Norverapamil Research
Exploration of Novel Enzymatic Interactions
The metabolism of verapamil (B1683045) and its metabolite norverapamil is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP3A5, and CYP2C8 drugbank.comnih.govpharmgkb.org. Future research could delve deeper into the nuanced interactions of this compound with these and other enzyme systems. Understanding how this compound itself is metabolized by various CYP isoforms, as well as its potential to inhibit or induce these enzymes, is crucial for predicting drug-drug interactions (DDIs) and understanding its pharmacokinetic variability researchgate.netnih.govpharmacologyeducation.org. For instance, studies have indicated that this compound can act as a mechanism-based inactivator of CYP3A4 researchgate.netnih.gov. Further exploration could identify novel enzymatic pathways involved in this compound's biotransformation, potentially revealing new targets for modulating its activity or predicting its clearance. Research into its interactions with other Phase I and Phase II metabolic enzymes could also uncover previously unrecognized metabolic routes or regulatory mechanisms.
Table 1: this compound's Known Enzymatic Interactions
| Enzyme System | Interaction Type | Significance | Reference |
|---|---|---|---|
| CYP3A4 | Metabolism, Inhibition, Mechanism-based inactivation | Major metabolic pathway; potential for DDIs | drugbank.comnih.govpharmgkb.orgresearchgate.netnih.govpharmacologyeducation.org |
| CYP3A5 | Metabolism | Involved in N-demethylation | drugbank.comnih.govpharmgkb.org |
| CYP2C8 | Metabolism, O-demethylation | Metabolizes this compound; involved in verapamil O-demethylation | drugbank.comnih.govpharmgkb.org |
| CYP1A2 | Metabolism (minor role) | Minor role in N-demethylation of verapamil | drugbank.compharmgkb.org |
| CYP2D6 | Metabolism (implicated) | Implicated in metabolic pathways | drugbank.com |
Development of Advanced Analytical Techniques for Trace Analysis
Accurate and sensitive quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding its role in disease states. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a well-established technique for this compound analysis researchgate.netnih.govbvsalud.orgnih.gov, ongoing research focuses on enhancing sensitivity, specificity, and throughput for trace analysis. The development of microflow LC-MS/MS systems, for example, has demonstrated increased sensitivity and allows for the analysis of ultra-small plasma volumes, which is beneficial for preclinical studies and reducing sample requirements shimadzu.comlcms.cz. Further advancements could involve exploring novel stationary phases for chiral separations to better differentiate enantiomers of this compound, or integrating hyphenated techniques like LC-HRMS (High-Resolution Mass Spectrometry) for more comprehensive metabolite profiling and identification. The development of rapid, on-site detection methods or biosensors for this compound could also be a future direction, facilitating real-time monitoring in various research settings.
Table 2: Analytical Techniques for this compound Quantification
| Technique | Detection Method | Sensitivity (LLOQ example) | Key Features | Reference |
|---|---|---|---|---|
| HPLC-Fluorescence Detection | Fluorescence | 0.030 ng/ml (for N) | Simple, sensitive, suitable for pharmacokinetic studies | researchgate.netnih.gov |
| LC-ESI-MS/MS | Mass Spectrometry | 50-60 pg/500 µL plasma | Stereoselective, high sensitivity, simultaneous analysis | nih.govnih.gov |
| LC-MS/MS | Mass Spectrometry | 0.1 ng/mL | Sensitive, specific, suitable for pharmacokinetic studies | bvsalud.org |
| Gas-Liquid Chromatography (GLC) | Nitrogen-Phosphorus Detection | 0.5 ng/ml | Sensitive, specific, utilized for pharmacokinetic studies | nih.gov |
| Microflow LC-MS/MS | Mass Spectrometry | 0.5 µg/L | High sensitivity, ultra-small sample volume analysis | shimadzu.comlcms.cz |
| Capillary Electrophoresis (CE) | UV Detection | 0.25 µg/mL | Enantioselective separation | ptfarm.pl |
Further Elucidation of Molecular Mechanisms in Preclinical Models
While this compound is recognized as a calcium channel blocker, its precise molecular mechanisms of action, particularly in non-cardiovascular contexts, warrant further investigation. Research has shown that this compound, like verapamil, can inhibit efflux pumps, such as the Mycobacterium tuberculosis MmpS5L5 pump, thereby potentiating the activity of anti-tubercular drugs like bedaquiline (B32110) researchgate.netpnas.orgnih.govbiorxiv.org. Understanding the structural basis for this efflux pump inhibition and its downstream effects in preclinical models could reveal novel therapeutic strategies. Furthermore, studies have suggested that verapamil and its metabolites may modulate immune cell function, including T lymphocytes researchgate.netnih.gov. Future research could explore the specific molecular pathways through which this compound influences immune responses, cytokine production, and cellular signaling in various preclinical models. Investigating its potential interactions with other ion channels beyond L-type calcium channels, or its role in cellular processes like apoptosis or oxidative stress, could also yield significant insights.
Investigating this compound as a Research Tool in Drug Discovery
The distinct pharmacological profile of this compound, including its retained efflux pump inhibitory activity with reduced calcium channel blocking potency compared to verapamil, positions it as a potentially valuable research tool in drug discovery. Its ability to inhibit efflux pumps suggests its utility in overcoming multidrug resistance in various pathogens or cancer cells researchgate.netpnas.orgnih.govbiorxiv.org. Preclinical studies exploring this compound's efficacy in combination therapies against drug-resistant tuberculosis strains, or in other infectious diseases where efflux pumps play a critical role, could be a fruitful area of research. Moreover, its potential immunomodulatory effects might be harnessed for developing new immunotherapies or understanding immune system regulation. As a well-characterized metabolite with known interactions with CYP enzymes and P-glycoprotein, this compound could also serve as a benchmark compound in screening assays designed to identify novel efflux pump inhibitors or modulators of drug metabolism.
Q & A
Q. What are the primary metabolic pathways of norverapamil, and which cytochrome P450 isoforms are involved?
this compound is metabolized via cytochrome P450 (CYP) enzymes, primarily CYP3A4 , CYP3A5 , and CYP2C8 . These isoforms mediate its conversion to secondary metabolites like D-620 and PR-22. Stereoselective metabolism is observed, with S-norverapamil showing higher affinity for CYP3A4/5 compared to the R-enantiomer. Experimental validation involves incubating this compound enantiomers with cDNA-expressed CYP isoforms and measuring metabolite formation via HPLC . Mechanism-based inactivation of CYP3A by this compound (via metabolic intermediate complex formation) can be confirmed using dual-beam spectrophotometry .
Q. What analytical methods are recommended for quantifying this compound in plasma samples?
LC-MS/MS with multiple reaction monitoring (MRM) is the gold standard. Key parameters include:
- Ion pairs : m/z 441.0 → 165.2 for this compound.
- Calibration range : 0.1–50 ng/mL (linearity r² > 0.997).
- Validation : Matrix effects (99–102%), recovery (87–95%), and intra-/inter-day precision (<10% RSD). Sample preparation typically involves protein precipitation or liquid-liquid extraction. For high-throughput studies, automated solid-phase extraction (e.g., using Shimadzu LabSolutions) improves reproducibility .
Q. What are the key pharmacokinetic parameters of this compound in humans?
- Terminal half-life : ~9.4 hours.
- AUC : 260 ng·h/mL (single dose).
- Cmax : 41.6 ng/mL. this compound exhibits nonlinear pharmacokinetics due to saturable CYP3A metabolism. Steady-state plasma concentrations match verapamil levels after 3–4 days of repeated dosing. Bioavailability is influenced by intestinal first-pass metabolism, which can be modulated by inhibitors like berberine .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s impact on CYP3A-mediated drug interactions?
- In vitro : Use pooled human liver microsomes or cDNA-expressed CYP3A4/5 to measure time- and concentration-dependent inhibition. Calculate inactivation parameters (kinact, KI). For S-norverapamil, kinact = 1.12 min⁻¹, KI = 5.89 µM .
- In silico : Apply mechanism-based pharmacokinetic models to predict AUC changes of co-administered CYP3A substrates (e.g., midazolam). Account for intestinal vs. hepatic inhibition .
- Clinical : Perform crossover studies with controlled-release vs. immediate-release verapamil to evaluate input-rate-dependent stereoselectivity in this compound formation .
Q. How do hepatic and intestinal metabolism differences affect this compound formation in preclinical models?
- Intestinal microsomes : this compound formation follows biphasic kinetics, with intrinsic clearance (CLint) sensitive to inhibitors (e.g., HLJDD reduces CLint by 24%).
- Hepatic microsomes : Less affected by inhibitors, indicating compartment-specific CYP3A activity.
- Experimental design : Treat rats with modulators (e.g., short-chain fatty acids or HLJDD), collect plasma and microsomes, and compare AUC ratios of this compound/verapamil. Use Michaelis-Menten kinetics to quantify metabolic shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
